
(E)-3-(2-(4-Ethynylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-(4-Ethynylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a styryl group, and a benzoic acid moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(4-Ethynylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a suitable aryl halide reacts with a styrene derivative in the presence of a palladium catalyst.
Addition of the Ethynyl Group: The ethynyl group can be added through a Sonogashira coupling reaction, involving the reaction of an aryl halide with an ethynyl derivative in the presence of a palladium catalyst and a copper co-catalyst.
Incorporation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(E)-3-(2-(4-Ethynylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups on the quinazolinone core.
Coupling Reactions: The ethynyl and styryl groups can participate in coupling reactions, such as Suzuki or Stille couplings, to form more complex derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, polar solvents.
Coupling Reactions: Palladium catalysts, copper co-catalysts, inert atmosphere.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
科学研究应用
(E)-3-(2-(4-Ethynylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
作用机制
The mechanism of action of (E)-3-(2-(4-Ethynylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-(4-methoxyphenyl)quinazolin-4(3H)-one share structural similarities with (E)-3-(2-(4-Ethynylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid.
Styryl Derivatives: Compounds like (E)-stilbene and (E)-4-methoxystilbene have similar styryl groups.
Benzoic Acid Derivatives: Compounds such as 4-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid share the benzoic acid moiety.
Uniqueness
The uniqueness of this compound lies in its combination of the quinazolinone core, styryl group, and benzoic acid moiety, which imparts distinct chemical and biological properties
属性
分子式 |
C25H16N2O3 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
3-[2-[2-(4-ethynylphenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |
InChI |
InChI=1S/C25H16N2O3/c1-2-17-10-12-18(13-11-17)14-15-23-26-22-9-4-3-8-21(22)24(28)27(23)20-7-5-6-19(16-20)25(29)30/h1,3-16H,(H,29,30) |
InChI 键 |
WFDJIIYWQKNANN-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


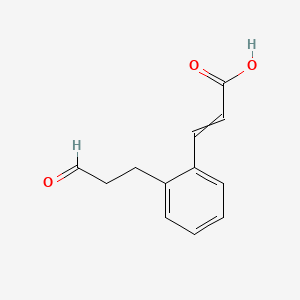

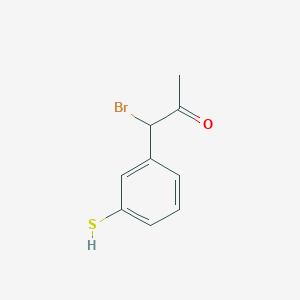
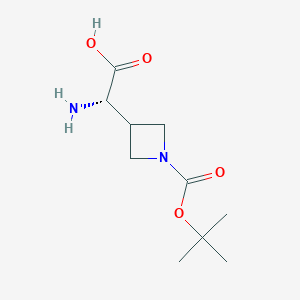
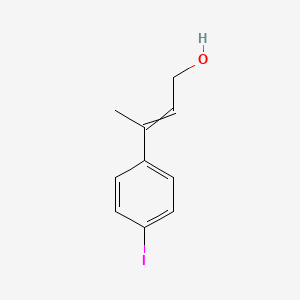
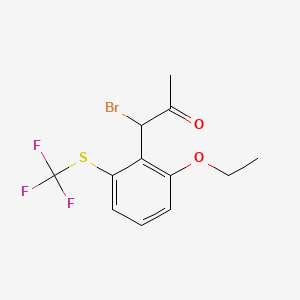
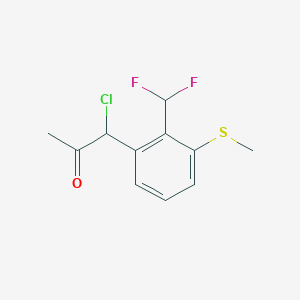
![4-[Bis(phosphonomethyl)amino]butanoic acid](/img/structure/B14055606.png)
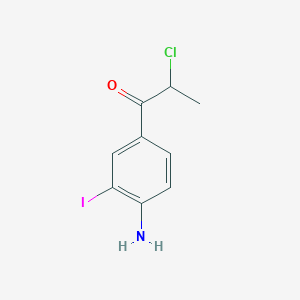
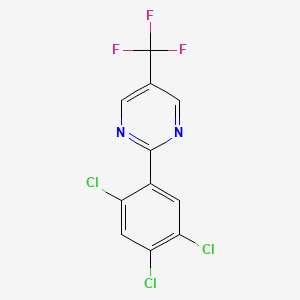
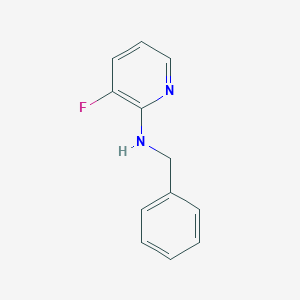

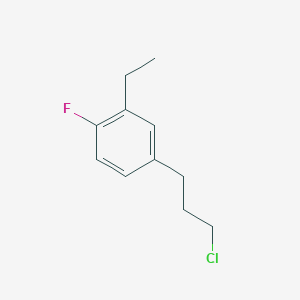
![2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide](/img/structure/B14055645.png)
